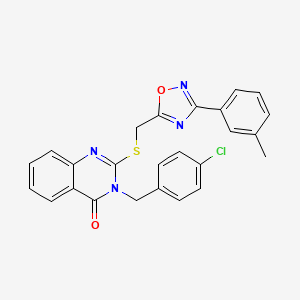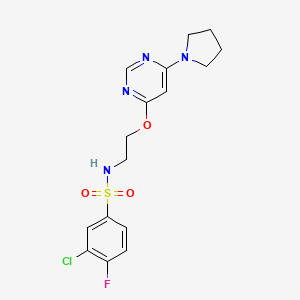
3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-4-fluoro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a benzenesulfonamide moiety .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a pyrimidine derivative with a suitable electrophile . The exact synthesis process for this specific compound is not provided in the search results.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule .科学的研究の応用
Pharmaceutical Drug Development
This compound, with its pyrrolidine and pyrimidinyl moieties, is a valuable scaffold in medicinal chemistry. It can be used to synthesize novel biologically active compounds, particularly as a versatile building block for creating new drugs . Its structural features may contribute to the stereochemistry of potential pharmaceuticals, influencing their pharmacokinetic and pharmacodynamic properties.
Cancer Research
The pyrrolidine ring, a component of this compound, is often utilized in the design of cancer-targeting agents. Its presence in drug candidates can enhance selectivity and potency against specific cancer cell lines, making it an integral part of anticancer drug design strategies .
Neurological Disorder Treatments
Compounds featuring pyrrolidine rings are explored for their potential in treating neurological disorders. They can modulate various neurotransmitter systems, which is crucial for developing treatments for diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory Agents
The structural complexity of this compound allows for the development of anti-inflammatory agents. By modifying the pyrrolidine ring, researchers can create molecules that selectively inhibit inflammatory pathways without causing significant side effects .
Antiviral Therapeutics
The pyrimidinyl group in this compound can be essential for the synthesis of antiviral drugs. It can be tailored to interfere with viral replication processes, offering a pathway to develop new treatments for viral infections .
Agricultural Chemistry
In the field of agricultural chemistry, such compounds can be used to create new pesticides or herbicides. Their molecular structure can be designed to target specific pests or weeds, reducing the environmental impact of crop protection .
Material Science
The unique chemical structure of this compound makes it a candidate for creating novel materials with specific properties, such as enhanced durability or conductivity, which could have applications in electronics or construction .
Environmental Science
Research into the environmental fate of such compounds can lead to better understanding and mitigation of pollution. This compound could serve as a model to study the breakdown and toxicity of similar chemical pollutants in ecosystems .
作用機序
Target of Action
Compounds with similar structures have been found to interact with various targets, influencing their biological activity .
Mode of Action
It is known that the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been found to have various effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
3-chloro-4-fluoro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O3S/c17-13-9-12(3-4-14(13)18)26(23,24)21-5-8-25-16-10-15(19-11-20-16)22-6-1-2-7-22/h3-4,9-11,21H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRSTKIGSWYUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2593273.png)
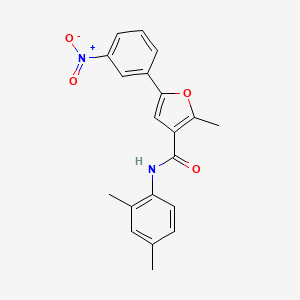

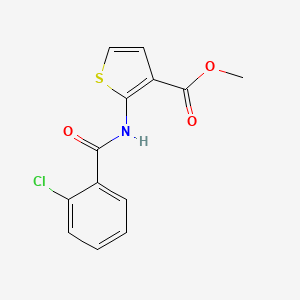
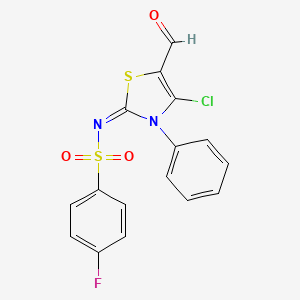

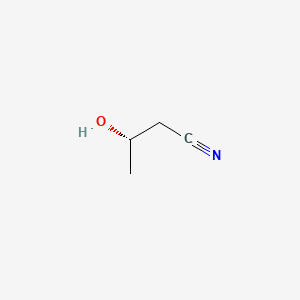
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2593289.png)
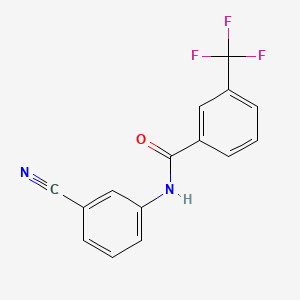
![N-(4-methoxybenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2593291.png)
![2-{[1-benzyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2593293.png)

